

Spectroscopic Profile of 1,5-Diphenylpentane-1,3,5-trione: A Technical Guide

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Compound of Interest

Compound Name: 1,5-Diphenylpentane-1,3,5-trione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **1,5-Diphenylpentane-1,3,5-trione** (CAS No. 1467-40-9). Due to the limited availability of experimentally-derived public data, this document presents a combination of reported physical properties and predicted spectroscopic data based on the compound's structure. Detailed, generalized experimental protocols for the acquisition of such data are also included to facilitate laboratory work.

Compound Overview

1,5-Diphenylpentane-1,3,5-trione is a triketone featuring two phenyl end groups. Its structure suggests its utility as a ligand in coordination chemistry, potentially forming complexes with various metals.^[1] The presence of multiple carbonyl groups and aromatic rings dictates its characteristic spectroscopic features.

Table 1: Physical and Chemical Properties of **1,5-Diphenylpentane-1,3,5-trione**

Property	Value	Reference(s)
CAS Number	1467-40-9	[2] [3] [4]
Molecular Formula	C ₁₇ H ₁₄ O ₃	[2] [3]
Molecular Weight	266.29 g/mol	[2] [3] [4]
Melting Point	107-109 °C	[3]
Boiling Point	422.7 °C at 760 mmHg	[3]
Density	1.172 g/cm ³	[3]
IUPAC Name	1,5-diphenylpentane-1,3,5-trione	[3]
Synonyms	1,3-Dibenzoylacetone	[4]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1,5-Diphenylpentane-1,3,5-trione**. These predictions are based on established principles of organic spectroscopy and typical chemical shift and frequency ranges for the functional groups present in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.9 - 8.1	Doublet	4H	Aromatic protons ortho to carbonyl groups
~7.4 - 7.6	Multiplet	6H	Aromatic protons meta and para to carbonyl groups
~4.0	Singlet	4H	Methylene protons (CH_2) adjacent to two carbonyls

Table 3: Predicted ^{13}C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~195 - 205 | Quaternary | Carbonyl carbons ($\text{C}=\text{O}$) | | ~135 - 138 | Quaternary | Aromatic carbons attached to carbonyl groups | | ~133 - 135 | Tertiary | Aromatic para-carbons | | ~128 - 130 | Tertiary | Aromatic ortho- and meta-carbons | | ~50 - 55 | Secondary | Methylene carbons (CH_2) |

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm^{-1})	Intensity	Functional Group	Vibrational Mode
3050 - 3100	Medium	C-H (Aromatic)	Stretching
2900 - 3000	Weak	C-H (Aliphatic)	Stretching
1680 - 1720	Strong	$\text{C}=\text{O}$ (Ketone)	Stretching
1580 - 1600	Medium	$\text{C}=\text{C}$ (Aromatic)	Stretching
1450 - 1500	Medium	$\text{C}=\text{C}$ (Aromatic)	Stretching
690 - 770	Strong	C-H (Aromatic)	Out-of-plane Bending

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
266	Molecular Ion [M] ⁺
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation) - likely base peak
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to obtain the spectroscopic data for **1,5-Diphenylpentane-1,3,5-trione**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

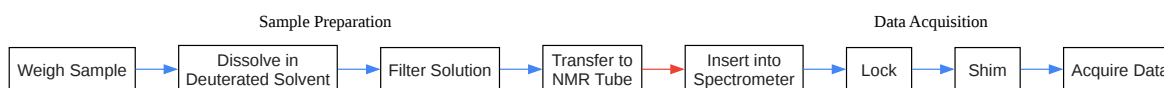
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-25 mg of **1,5-Diphenylpentane-1,3,5-trione** for ¹H NMR, and 50-100 mg for ¹³C NMR.[\[5\]](#)
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial.[\[2\]](#)[\[5\]](#) Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[\[2\]](#)
 - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[\[2\]](#)
 - Filter the solution through a pipette with a glass wool plug to remove any particulate matter.
 - Transfer the clear solution into a clean, dry 5 mm NMR tube.[\[2\]](#)
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[\[5\]](#)

- Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[2]
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]
- Tune the probe to the appropriate nucleus (^1H or ^{13}C).[2]
- Acquire the data using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).



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NMR Experimental Workflow

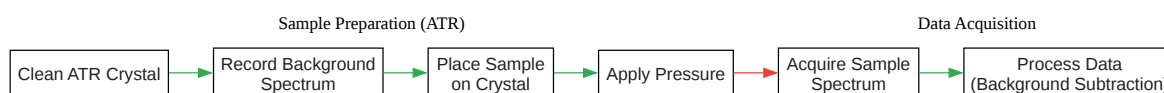
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[6]

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[7]

- Place a small amount of solid **1,5-Diphenylpentane-1,3,5-trione** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[7]
- Data Acquisition:
 - Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
 - The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.



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FTIR (ATR) Experimental Workflow

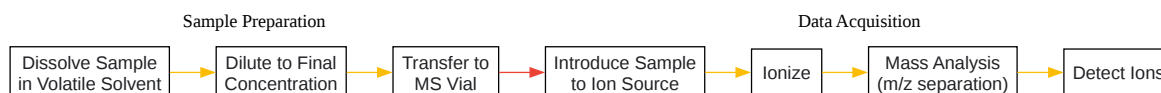
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[8]
 - Further dilute this stock solution to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[8]

- Ensure there is no particulate matter in the final solution; filter if necessary.[8]
- Transfer the final solution to an appropriate sample vial for the mass spectrometer.[8]
- Data Acquisition:
 - Introduce the sample into the ion source. For a relatively non-volatile organic solid, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common. Electron Ionization (EI) may be used if the sample is introduced via a direct insertion probe and heated.
 - The molecules are ionized in the source.
 - The ions are accelerated and separated in the mass analyzer based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of ions at each m/z value, generating a mass spectrum.



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Mass Spectrometry Experimental Workflow

Conclusion

This technical guide provides a foundational spectroscopic profile of **1,5-Diphenylpentane-1,3,5-trione**, including its physical properties and predicted spectral data. The detailed experimental protocols offer a standardized approach for researchers to obtain empirical data. While experimentally-derived spectra are not currently available in public repositories, the information presented herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

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